Diethyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate
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Overview
Description
Diethyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate is a chemical compound with the molecular formula C11H12F3N2O7P and a molecular weight of 372.19 g/mol . This compound is characterized by the presence of nitro groups, a trifluoromethyl group, and a phosphonate ester, making it a versatile molecule in various chemical reactions and applications.
Scientific Research Applications
Diethyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate typically involves the reaction of diethyl phosphite with 2,6-dinitro-4-(trifluoromethyl)benzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the phosphonate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form more reactive intermediates.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl phosphonates.
Mechanism of Action
The mechanism of action of Diethyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate involves its interaction with molecular targets through its reactive functional groups. The nitro groups can participate in redox reactions, while the phosphonate ester can form stable complexes with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Diethyl [2,6-dinitro-4-methylphenyl]phosphonate: Similar structure but with a methyl group instead of a trifluoromethyl group.
Diethyl [2,6-dinitro-4-chlorophenyl]phosphonate: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
Uniqueness
Diethyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in specific applications compared to its analogs.
Properties
IUPAC Name |
2-diethoxyphosphoryl-1,3-dinitro-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N2O7P/c1-3-22-24(21,23-4-2)10-8(15(17)18)5-7(11(12,13)14)6-9(10)16(19)20/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLNGFKMVFYXLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N2O7P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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